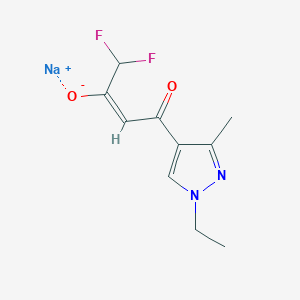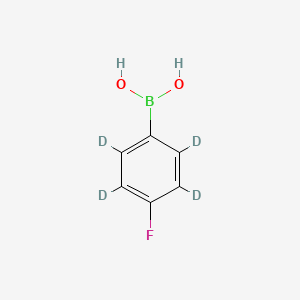![molecular formula C12H17ClF3NO B13902775 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a difluoromethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions: Typical reagents include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride stands out due to its unique fluorinated structure. Similar compounds include other fluorinated phenyl derivatives and difluoromethyl compounds, which may have different reactivity and biological activity profiles .
Eigenschaften
Molekularformel |
C12H17ClF3NO |
|---|---|
Molekulargewicht |
283.72 g/mol |
IUPAC-Name |
1-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H16F3NO.ClH/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17;/h4-7,17H,16H2,1-3H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
VLTNYDMTCXCYQB-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)

![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)

![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
